N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, N-Ethyl-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide was prepared using 2-chloropyrimidine, DiPEA, and N-methylphenethylamine HBr salt . The total heating time was 4 hours at 160 °C .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” is represented by the molecular formula C12H16N4O2 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
The compound is part of a library of pyrimidine-4-carboxamides that have been studied as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) . Modifications at three different substituents were made to optimize its potency and lipophilicity .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” can be found in databases like PubChem .Scientific Research Applications
Antimicrobial Activity
Specific Scientific Field
Pharmaceutical Chemistry
Application Summary
A series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, which are similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, were synthesized and characterized .
Methods of Application
The compounds were synthesized and characterized by IR, 1H and 13C NMR, and mass spectra . They were then screened for their in vitro antimicrobial activity against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli, Klebesiella aerogenes), and two pathogenic fungi (Aspergillus flavus, Fusarium oxysporum) .
Results or Outcomes
Most of the compounds demonstrated good to excellent antimicrobial activity in comparison with the standard drugs ciproflaxin and hymexazole . Among the screened compounds, morpholine substituted dihydropyrimidone carboxamide was determined to be the most potent anti-bacterial agent .
Anti-inflammatory Activity
Specific Scientific Field
Medicinal Chemistry
Application Summary
Pyrimidines, including N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Methods of Application
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Anticancer Activity
Application Summary
Trametinib, a compound similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, is used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .
Methods of Application
Trametinib is a kinase inhibitor and is designated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The recommended dosage of trametinib is 2 mg orally once daily, as a single agent or in combination with dabrafenib, until disease progression or unacceptable toxicity .
Results or Outcomes
Trametinib has been shown to be effective in treating patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .
Antimicrobial Activity of Quinoline Derivatives
Application Summary
Among the synthesized compounds, 7-[3-aminomethyl-4-substituted pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid dimesylate, a compound similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, was found to be the most potent antimicrobial agent against Gram-negative bacterial strains .
Methods of Application
The compound was synthesized and its antimicrobial activity was tested against various Gram-negative bacterial strains .
Results or Outcomes
The compound demonstrated potent antimicrobial activity, with a minimum inhibitory concentration (MIC) of <0.008–4 µg/ml .
properties
IUPAC Name |
N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKZVQHHZGVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide |
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